

# A Comparative Analysis of Mass Spectra in C11H24 Isomers

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## Compound of Interest

Compound Name: *4-Ethyl-2,6-dimethylheptane*

Cat. No.: *B14545763*

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For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Mass spectrometry stands as a cornerstone technique for elucidating the molecular weight and structural features of organic compounds. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of several isomers of undecane (C11H24), offering insights into how branching affects fragmentation patterns. The presented data is crucial for the accurate identification of these isomers in complex mixtures.

## Comparative Mass Spectra Data

The following table summarizes the key mass spectral data for n-undecane and four of its branched isomers. The data highlights the relative abundance of the molecular ion peak (M<sup>+</sup>) and major fragment ions, which are characteristic of each isomer's structure.

Isomer Name	Molecular Ion (m/z 156) Relative Intensity (%)	Base Peak (m/z)	Key Fragment Ions (m/z) and Relative Intensities (%)
n-Undecane	1.8	43	57 (85), 71 (50), 85 (25), 43 (100)
2-Methyldecane	0.3	43	57 (90), 71 (35), 85 (20), 43 (100), 141 (5)
3-Methyldecane	0.5	57	43 (80), 71 (60), 85 (30), 57 (100), 127 (10)
2,5-Dimethylnonane	0.2	43	57 (80), 71 (30), 85 (15), 43 (100), 113 (5)
2,2-Dimethylnonane	Not observed	57	43 (40), 71 (10), 57 (100)

## Experimental Protocols

The mass spectral data presented were obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a typical experimental protocol for the analysis of C11H24 isomers.

1. Sample Preparation: Individual isomers of C11H24 are diluted in a volatile solvent, such as hexane or dichloromethane, to a concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

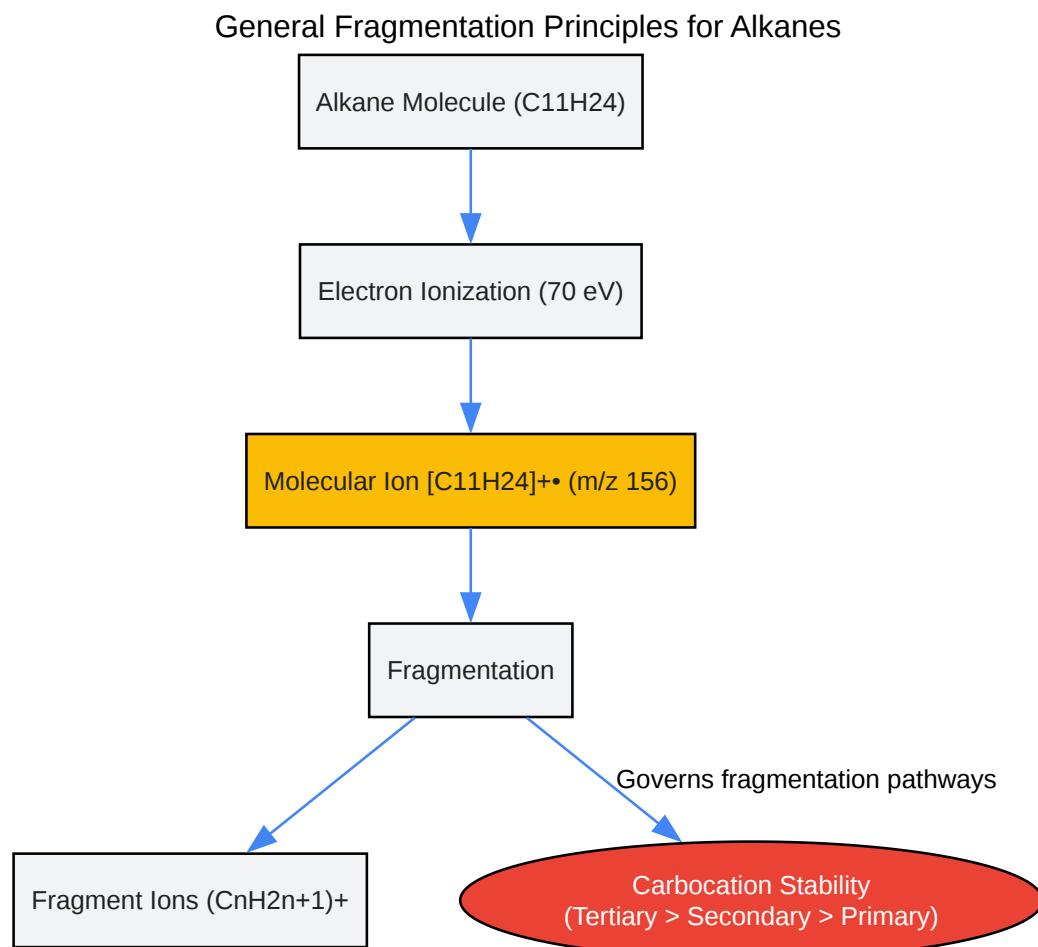
### 3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 35-200.
- Scan Speed: 1000 amu/s.

4. Data Analysis: The acquired mass spectra are compared with reference spectra from spectral libraries such as the NIST Mass Spectral Library for compound identification. The relative intensities of the fragment ions are calculated relative to the base peak (the most intense peak in the spectrum), which is assigned a relative intensity of 100%.

## Mandatory Visualization

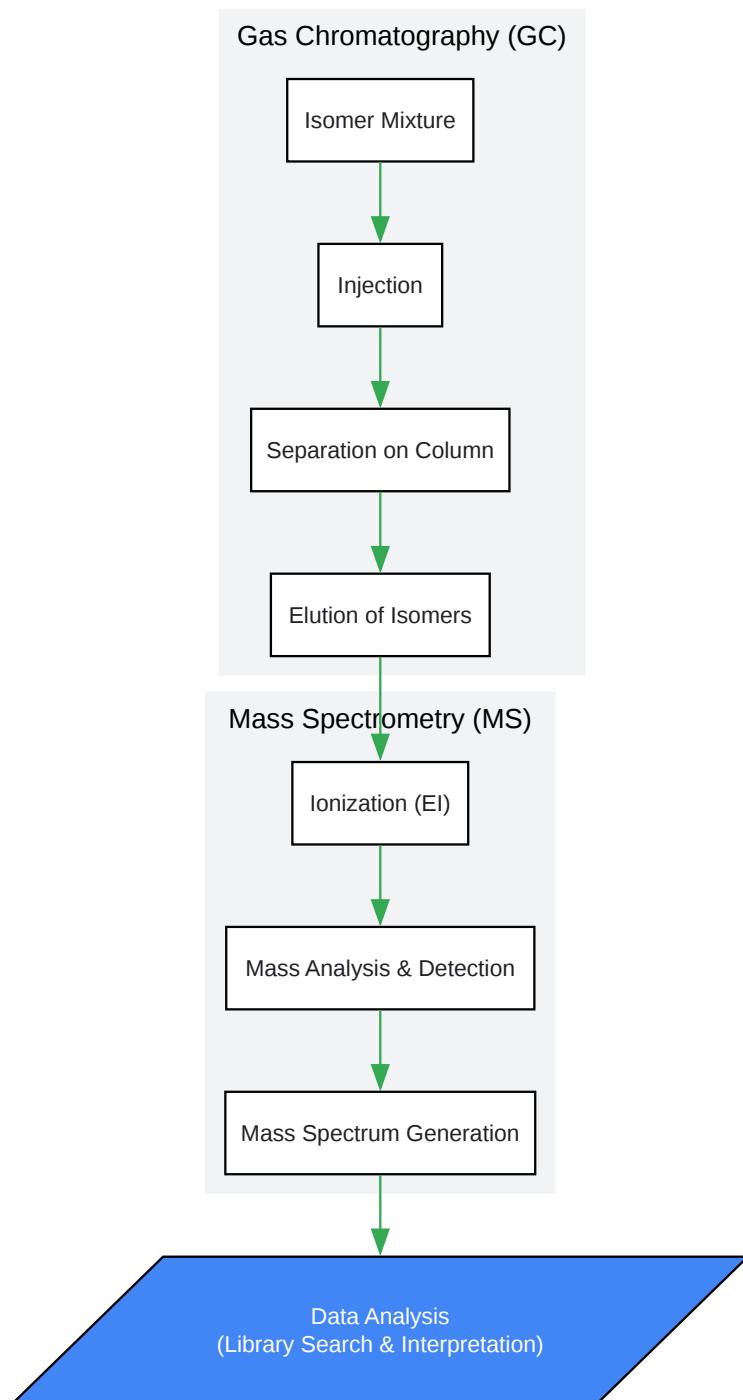
The following diagrams illustrate the logical relationships in the fragmentation of alkanes and a general workflow for isomer analysis.



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Alkane Fragmentation Pathway

## Workflow for C11H24 Isomer Analysis

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## GC-MS Analysis Workflow

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